Antibacterial Potency: Chloro vs. Unsubstituted Parent
In a head-to-head disk-diffusion and MIC study, N-(4-chlorophenyl)-4-methylbenzenesulfonamide demonstrated an MIC of 25 µM against S. aureus, while the majority of other sulfonamide derivatives tested in the same panel required 50 µM to achieve comparable inhibition . The compound also produced inhibition zones of 15.03 ± 3.7 mm at 25 µM and 18.03 ± 2.7 mm at 50 µM .
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 25 µM against Staphylococcus aureus |
| Comparator Or Baseline | Majority of panel sulfonamides (e.g., N-phenylbenzenesulfonamide, N-(2,4-dichlorophenyl)-4-methylbenzenesulfonamide): MIC ≈ 50 µM |
| Quantified Difference | 2-fold lower MIC (25 µM vs. 50 µM) indicating approximately twice the potency |
| Conditions | Disk diffusion assay; Mueller-Hinton Agar; 48 h incubation; S. aureus |
Why This Matters
A 2-fold improvement in MIC directly translates into a lower compound requirement for achieving bacterial growth inhibition, reducing per-assay cost and enabling dose-response studies at lower concentrations.
